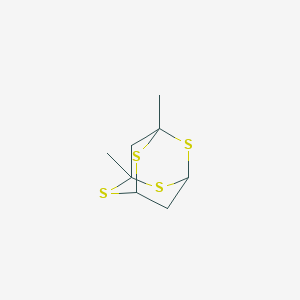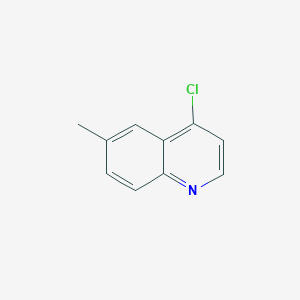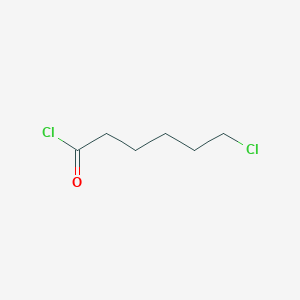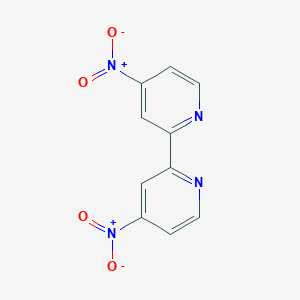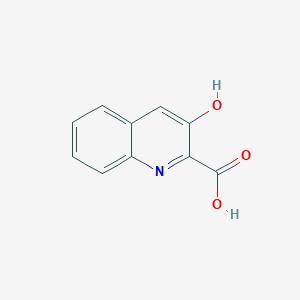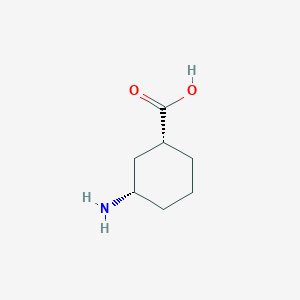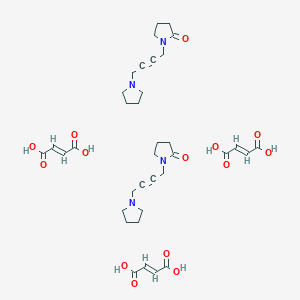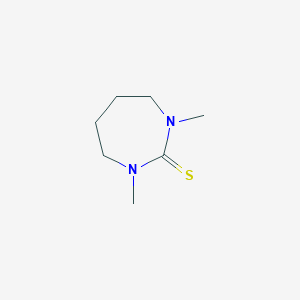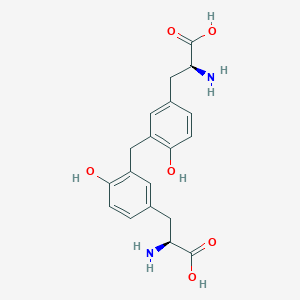
3,3'-Methylenebis(tyrosine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-Methylenebis(tyrosine)’ (MBT) is a synthetic compound that has been gaining attention in the field of scientific research. It is a dimer of tyrosine that has been synthesized by coupling two molecules of tyrosine through a methylene bridge. MBT has been found to have potential applications in various fields including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
3,3'-Methylenebis(tyrosine) exerts its biological effects by binding to the SH2 domain of the Src family kinases. This binding inhibits the activity of the kinases and prevents the phosphorylation of their downstream targets. 3,3'-Methylenebis(tyrosine) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3'-Methylenebis(tyrosine) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. This inhibition can lead to the inhibition of cell proliferation and induction of apoptosis. 3,3'-Methylenebis(tyrosine) has also been found to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. It has also been found to have antioxidant effects by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,3'-Methylenebis(tyrosine) in lab experiments is its specificity for cancer cells. This makes it a useful tool for the detection and treatment of cancer. Another advantage of using 3,3'-Methylenebis(tyrosine) is its ability to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. One of the limitations of using 3,3'-Methylenebis(tyrosine) in lab experiments is its high cost of synthesis. Another limitation is the lack of knowledge about its long-term effects on human health.
Direcciones Futuras
There are several future directions for the research on 3,3'-Methylenebis(tyrosine). One direction is to study its potential use as a drug candidate for the treatment of cancer. Another direction is to study its potential use as a diagnostic tool for the detection of cancer. Further research is also needed to understand its long-term effects on human health. Finally, the development of more efficient and cost-effective methods for the synthesis of 3,3'-Methylenebis(tyrosine) is also an important future direction.
Conclusion:
In conclusion, ‘3,3’-Methylenebis(tyrosine)’ (3,3'-Methylenebis(tyrosine)) is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3'-Methylenebis(tyrosine) in the fields of biochemistry, pharmacology, and medicine.
Métodos De Síntesis
3,3'-Methylenebis(tyrosine) can be synthesized by coupling two molecules of tyrosine through a methylene bridge. The synthesis of 3,3'-Methylenebis(tyrosine) can be achieved by using a variety of methods including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 3,3'-Methylenebis(tyrosine) involves the reaction of two molecules of tyrosine with formaldehyde in the presence of a catalyst. The enzymatic synthesis of 3,3'-Methylenebis(tyrosine) involves the use of enzymes to catalyze the reaction between tyrosine and formaldehyde. The microbial synthesis of 3,3'-Methylenebis(tyrosine) involves the use of microorganisms to produce 3,3'-Methylenebis(tyrosine) through a fermentation process.
Aplicaciones Científicas De Investigación
3,3'-Methylenebis(tyrosine) has been found to have potential applications in various fields of scientific research. In biochemistry, 3,3'-Methylenebis(tyrosine) has been used as a tool to study protein-protein interactions. It has been found to bind to the SH2 domain of the Src family kinases and inhibit their activity. In pharmacology, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In medicine, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a diagnostic tool for the detection of cancer. It has been found to be highly specific for cancer cells and can be used to differentiate between cancer and normal cells.
Propiedades
Número CAS |
19197-85-4 |
|---|---|
Fórmula molecular |
C19H22N2O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1 |
Clave InChI |
UKOVOWTWLIIOLN-GJZGRUSLSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Otros números CAS |
19197-85-4 |
Sinónimos |
3,3'-Mebis(Tyr) 3,3'-methylenebis(tyrosine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
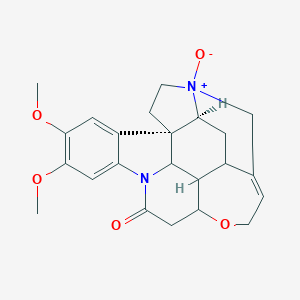

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
